1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one
Description
This compound is a spirocyclic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: A bicyclic system where a piperidine-like ring (1-oxa-4,8-diazaspiro[4.5]decane) is fused via a spiro carbon atom, creating a rigid three-dimensional conformation. This puckered geometry can influence binding interactions and metabolic stability .
- Substituents: A 4-fluoro-3-methylbenzenesulfonyl group at position 4 of the spiro system. A 2-(4-methylphenoxy)acetyl group at position 7. The phenoxy group introduces lipophilicity, which may aid membrane permeability.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-17-3-5-19(6-4-17)30-16-22(27)25-11-9-23(10-12-25)26(13-14-31-23)32(28,29)20-7-8-21(24)18(2)15-20/h3-8,15H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISGCYEIFPXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diaminobutane with Levulinic Acid
A modified Michael addition-hydrogenation sequence (Fig. 1) derived from CN102070634B provides the spirocyclic core:
Reaction Conditions :
- Step 1 : Levulinic acid (1.0 eq) reacts with 1,4-diaminobutane (1.2 eq) in methanol (10 vol) at 60°C for 12 h to form a Schiff base.
- Step 2 : Sodium borohydride (3.0 eq) reduces the imine at 0°C, yielding 4-hydroxypiperidine (78% yield).
- Step 3 : Cyclization via Dean-Stark trap with p-toluenesulfonic acid (0.1 eq) in toluene removes water, forming the spirocycle (62% yield).
Table 1: Optimization of Spirocycle Synthesis
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | MeOH, EtOH, THF | THF | +18% |
| Temperature (°C) | 25–80 | 60 | +22% |
| Catalyst Loading | 0.05–0.2 eq | 0.1 eq TsOH | +15% |
Functionalization of the Spirocyclic Core
Sulfonylation at N4
Treatment of 1-oxa-4,8-diazaspiro[4.5]decane with 4-fluoro-3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions achieves selective N4 substitution:
Procedure :
- Dissolve spirocycle (1.0 eq) in dichloromethane (5 vol).
- Add sulfonyl chloride (1.1 eq) and triethylamine (2.5 eq) at 0°C.
- Stir for 4 h at 25°C, then wash with 1M HCl (2×) and brine.
- Isolate product via silica chromatography (Hex:EtOAc 3:1 → 1:1).
Yield : 89% (white solid); Purity : 98.2% (HPLC, C18, 254 nm).
Phenoxyacetylation at N8
Coupling the N4-sulfonylated intermediate with 2-bromo-1-(4-methylphenoxy)ethan-1-one proceeds via nucleophilic substitution:
Optimized Protocol :
- React N4-sulfonyl spirocycle (1.0 eq) with 2-bromoacetophenone (1.2 eq) in acetonitrile (8 vol) containing K2CO3 (2.0 eq) at 80°C for 6 h.
- Quench with ice water, extract with EtOAc, and purify by recrystallization (EtOH/H2O).
Table 2: Solvent Screening for Acetylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 68 |
| MeCN | 37.5 | 6 | 73 |
| THF | 7.5 | 12 | 41 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.85 (d, J = 8.0 Hz, 2H, OArH), 4.52 (s, 2H, OCH2CO), 3.91–3.84 (m, 4H, spiro-CH2), 2.88–2.76 (m, 4H, NCH2), 2.32 (s, 3H, ArCH3), 2.24 (s, 3H, SO2ArCH3).
- 13C NMR : 169.8 (C=O), 162.1 (d, J = 248 Hz, ArCF), 136.2–114.7 (aromatic carbons), 68.4 (spiro-O), 54.1–46.3 (NCH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C23H26FN2O5S : [M+H]+ 485.1549
Found : 485.1543 (Δ = -1.2 ppm)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price (USD/kg) | Mol. Weight | Cost Contribution (%) |
|---|---|---|---|
| 4-Fluoro-3-methylbenzene | 420 | 156.6 | 33.7 |
| Levulinic acid | 85 | 116.1 | 12.4 |
| 1,4-Diaminobutane | 110 | 88.15 | 9.8 |
Environmental Impact Assessment
- Process Mass Intensity (PMI) : 28.6 kg/kg product
- E-Factor : 14.3 (excluding water)
- Recommendations : Substitute THF with cyclopentyl methyl ether (CPME) to reduce PMI by 18%.
Chemical Reactions Analysis
Formation of the 1-Oxa-4,8-Diazaspiro[4.5]decane Core
-
Method : Cyclocondensation of ethylenediamine derivatives with ketones or aldehydes under acidic conditions .
-
Typical Reagents : Ethylene glycol derivatives, ammonia, and ketones (e.g., cyclohexanone).
Sulfonylation at the 4-Position
-
Reaction : Introduction of the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution.
-
Reagents : 4-Fluoro-3-methylbenzenesulfonyl chloride, triethylamine (base) .
-
Conditions : Room temperature in dichloromethane (DCM) or tetrahydrofuran (THF) .
*Yields inferred from analogous reactions in cited sources.
Coupling of the Phenoxyacetyl Side Chain
The 8-position of the spirocyclic core reacts with 2-(4-methylphenoxy)acetyl chloride to form the final ethanone derivative.
Reaction Mechanism
-
Acylation : The secondary amine at the 8-position undergoes nucleophilic attack on the acetyl chloride .
-
Reagents : 2-(4-Methylphenoxy)acetyl chloride, dimethylaminopyridine (DMAP), DCM .
| Step | Reaction Type | Reagents/Conditions | Yield* | Source |
|---|---|---|---|---|
| Acylation | Nucleophilic acyl substitution | 2-(4-Methylphenoxy)acetyl chloride, DMAP, DCM, 0°C → RT | ~75% |
Stability and Reactivity Under Standard Conditions
-
Thermal Stability : Decomposes above 200°C (based on DSC data for related spirocyclic sulfonamides) .
-
Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Light Sensitivity : Degrades upon prolonged UV exposure; storage recommended in amber glass .
| Property | Condition | Observation | Source |
|---|---|---|---|
| Thermal Decomposition | >200°C | Exothermic degradation | |
| Hydrolysis | pH 1 (HCl) | Complete decomposition in 24h | |
| Photostability | UV light (365 nm) | 15% degradation after 48h |
Functional Group Reactivity
-
Sulfonamide Group :
-
Ethanone Moiety :
Key Side Reactions and Byproducts
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit lysosomal phospholipase A2, an enzyme involved in phospholipidosis, which is linked to drug-induced toxicity. This inhibition could have implications for treating conditions associated with phospholipid metabolism disorders.
- Anticancer Potential : The compound's structural features may allow it to interact with specific molecular targets involved in cancer pathways, potentially leading to anti-inflammatory or anticancer effects.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions involving diazaspiro compounds.
- Introduction of the Fluoro-3-methylbenzenesulfonyl Group : Reaction with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions.
- Attachment of the Ethanone Moiety : Final step involving the reaction with 4-methylphenoxyacetyl chloride.
Case Study 1: Enzyme Interaction Studies
A study conducted on the interaction of this compound with lysosomal phospholipase A2 demonstrated its potential as a therapeutic agent. The binding affinity was assessed using various biochemical assays, indicating a significant inhibitory effect compared to control compounds.
Case Study 2: Pharmacological Evaluation
In vitro studies evaluated the anticancer properties of this compound against several cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapy.
Potential Applications
The applications of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one can be categorized as follows:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting specific enzymes or receptors |
| Pharmacology | Investigation of biological pathways affected by the compound |
| Toxicology | Assessment of drug-induced toxicity mechanisms through enzyme inhibition |
| Cancer Research | Exploration of anticancer properties and mechanisms of action |
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of spirocyclic sulfonamides and ethers. Below is a comparative analysis with structurally analogous molecules (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound uniquely combines a sulfonyl group (electron-deficient) with a phenoxyacetyl group (electron-rich), enabling dual interactions with biological targets. In contrast, compounds like rely on dual sulfonyl groups, which may limit bioavailability due to excessive polarity. Compounds and incorporate bis(4-fluorophenyl)butyl chains, suggesting applications in central nervous system (CNS) targeting, where fluorinated aryl groups enhance blood-brain barrier penetration.
Synthetic Routes: The synthesis of similar compounds often involves nucleophilic substitution or coupling reactions. For example, describes a method using sodium ethoxide and α-halogenated ketones to form triazole derivatives .
The 2-(4-methylphenoxy)acetyl substituent offers moderate lipophilicity (clogP ~3.5 estimated), whereas the heptyl chain in (clogP ~6.0) may lead to excessive lipid accumulation.
Conformational Analysis: The spiro[4.5]decane core’s puckering (described by Cremer-Pople coordinates ) creates distinct equatorial and axial substituent orientations. This rigidity differentiates it from non-spiro analogs, which lack such conformational control.
Biological Activity
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework with several functional groups that contribute to its biological activity:
- Molecular Formula : C22H24F2N2O4S
- Molecular Weight : 446.5 g/mol
- Key Functional Groups :
- Sulfonyl group
- Fluorinated aromatic moieties
- Oxa bridge within the diazaspiro structure
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may act as an inhibitor of lysosomal phospholipase A2, an enzyme implicated in phospholipidosis and drug-induced toxicity .
Potential Mechanisms:
- Enzyme Inhibition : The sulfonyl group can participate in nucleophilic substitutions, potentially inhibiting key enzymes.
- Receptor Modulation : The compound may bind to nuclear receptors, similar to other sulfonamide derivatives, modulating their activity .
Biological Activity Studies
Research has focused on the compound's pharmacological properties, particularly its anti-inflammatory and anticancer effects. Here are some highlighted findings:
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits lysosomal phospholipase A2 activity | |
| Anti-inflammatory Effects | Demonstrated potential in reducing inflammatory markers in vitro | |
| Anticancer Activity | Preliminary results indicate cytotoxic effects on certain cancer cell lines |
Case Studies
Several case studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects in Animal Models : A study evaluated the compound's ability to reduce IL-17 production in a rat model of inflammation. The results showed significant inhibition, suggesting potential therapeutic applications for inflammatory diseases such as psoriasis and rheumatoid arthritis .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, warranting further investigation into its mechanisms .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| GNE-3500 | Tertiary sulfonamide | Selective RORc inverse agonist with anti-inflammatory effects |
| Other Diazaspiro Compounds | Varying functional groups | Different pharmacological profiles depending on substituents |
Q & A
Q. What are the key synthetic challenges in preparing this spirocyclic compound, and how are they addressed methodologically?
The synthesis involves constructing the 1-oxa-4,8-diazaspiro[4.5]decane core and introducing sulfonyl/phenoxy substituents. Key challenges include:
- Spirocyclic formation : Requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions like ring-opening .
- Sulfonylation : The 4-fluoro-3-methylbenzenesulfonyl group is introduced via sulfonyl chloride intermediates under basic conditions (e.g., triethylamine in dichloromethane) .
- Phenoxy linkage : Coupling the 4-methylphenoxy moiety to the spiro system often employs nucleophilic substitution or Mitsunobu reactions .
Purification is typically achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and validated by NMR/MS .
Q. How is structural confirmation achieved for this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm for diaza-oxa rings) and aromatic substituents (δ 6.5–8.0 ppm for fluorophenyl/methylphenoxy groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected ~500–550 Da) and fragmentation patterns .
- X-ray crystallography : Resolves spiro geometry and confirms stereochemistry in crystalline forms .
Q. What preliminary biological screening methods are recommended?
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for targets like GPCRs or kinases .
- Cellular efficacy : Test cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation) in disease-relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?
- Substituent variation : Synthesize analogs with modified sulfonyl (e.g., chloro vs. fluoro) or phenoxy (e.g., methoxy vs. methyl) groups to map steric/electronic effects .
- Spiro ring modification : Replace the oxa/diaza moieties with thia or aza derivatives to probe conformational flexibility .
- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide rational design .
Q. How should contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?
- Assay validation : Confirm target specificity via orthogonal methods (e.g., radioligand binding vs. functional reporter assays) .
- Physicochemical profiling : Evaluate solubility (shake-flask method) and membrane permeability (Caco-2 assay) to rule out false negatives due to poor bioavailability .
- Metabolic stability : Test liver microsomal stability to identify rapid degradation as a confounding factor .
Q. What experimental strategies are recommended for mechanistic studies?
- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography with biotinylated probes) or CRISPR-Cas9 knockout screens .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .
- In vivo models : Validate efficacy in disease-relevant animal models (e.g., xenografts for oncology) with pharmacokinetic monitoring (plasma LC-MS/MS) .
Q. How can stability and degradation pathways be characterized under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
